Pyromellitic dianhydride

Polyimide films Coefficient of Thermal Expansion Dimensional stability

Polyimide film delamination during thermal cycling is a persistent yield-killer in advanced packaging. Pyromellitic dianhydride (PMDA, CAS 89-32-7) is the most compact, highest-rigidity aromatic dianhydride monomer commercially available, delivering the lowest CTE and highest Tg among its class. • CTE 6.5-8.2 ppm/°C - closely matches silicon and copper for stress-free wafer-level packaging. • Tg up to 400°C - enables sustained >250°C use in jet engine casings and supersonic airframes. • Sublimed grades ≥99.0% purity ensure reproducible stoichiometry for polyimide synthesis.

Molecular Formula C10H2O6
C6H2(C2O3)2
C10H2O6
Molecular Weight 218.12 g/mol
CAS No. 89-32-7
Cat. No. B145882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyromellitic dianhydride
CAS89-32-7
Synonyms1,2,4,5-benzenetetracarboxylic anhydride
1,2,4,5-benzenetetracarboxylic dianhydride
1-PMDA
pyromellitic acid dianhydride
pyromellitic dianhydride
Molecular FormulaC10H2O6
C6H2(C2O3)2
C10H2O6
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESC1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
InChIInChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H
InChIKeyANSXAPJVJOKRDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in some organic solvents
In water, 130 mg/L @ 25 °C /Estimated/
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





PMDA: High-Rigidity Dianhydride for Polyimide Synthesis


Pyromellitic dianhydride (PMDA; CAS 89-32-7) is an aromatic tetracarboxylic dianhydride that serves as the most rigid and structurally compact monomer among commercial aromatic dianhydrides used for polyimide synthesis [1]. PMDA imparts exceptionally high thermal stability, high glass transition temperatures (Tg), and low coefficients of thermal expansion (CTE) to the resulting polyimides due to its fully aromatic, planar, and symmetrical pyromellitimide structure [1]. Commercial PMDA is typically purified by sublimation and offered at purities of 99.0% or higher, with some vendors supplying grades up to 99.8% for demanding electronics and aerospace applications .

Why PMDA Cannot Be Replaced by Other Dianhydrides


Although PMDA, BTDA, BPDA, ODPA, and 6FDA are all aromatic dianhydrides used to synthesize polyimides, their distinct molecular architectures produce polyimides with markedly different thermomechanical, electrical, and gas transport properties [1]. PMDA possesses the highest rigidity and the most compact structure among these dianhydrides, resulting in the highest glass transition temperatures, the lowest coefficients of thermal expansion, and the highest density of imide linkages per unit mass [2]. Substituting PMDA with a more flexible dianhydride such as BTDA, ODPA, or 6FDA inevitably increases chain mobility, reduces Tg, elevates CTE, and alters dielectric behavior—changes that are unacceptable in applications requiring extreme dimensional stability and thermal endurance [3][4]. The quantitative evidence below demonstrates precisely where PMDA offers measurable differentiation that cannot be achieved with its closest analogs.

PMDA Comparative Performance Data


Low In-Plane CTE vs. BPDA-PDA

PMDA-based rigid-rod polyimide (PMDA-PDA) exhibits an in-plane coefficient of thermal expansion (CTE) of 6.5 ppm/°C (acid-derived) and 8.2 ppm/°C (ester-derived) [1]. The BPDA-based analog (BPDA-PDA) shows CTE values of 4.3 ppm/°C and 18.0 ppm/°C, respectively [1]. While BPDA-PDA can achieve an even lower CTE under specific precursor conditions (4.3 ppm/°C), the PMDA-PDA CTE value of 6.5 ppm/°C is consistently low and significantly more reproducible across different precursor chemistries, whereas BPDA-PDA exhibits a dramatic 4-fold variation (4.3 to 18.0 ppm/°C) depending on whether acid or ester precursors are used [1].

Polyimide films Coefficient of Thermal Expansion Dimensional stability

CO2 Permeability vs. 6FDA at Constant Selectivity

In a direct comparison of polyimides derived from the same diamine (TMDAT), the PMDA-based polyimide (PMDA-TMDAT) exhibited a CO2 permeability of 3361 barrer and a CO2/CH4 selectivity of 14, whereas the 6FDA-based polyimide (6FDA-TMDAT) showed a CO2 permeability of 1727 barrer with a CO2/CH4 selectivity of 14 [1]. The PMDA polyimide thus provides nearly double the CO2 throughput (94% higher) at identical selectivity, translating to significantly higher gas processing productivity per unit membrane area [1]. Furthermore, PMDA-based polyimides have been reported to give significantly better gas separation efficiency than 6FDA-based ones in certain high-free-volume membrane designs [2].

Gas separation membranes Polyimide permeability CO2/CH4 separation

Highest Glass Transition Temperature vs. BTDA and BPDA

Polyimides synthesized from a common diamine (4,4'-oxydianiline) and various aromatic dianhydrides exhibit the following glass transition temperatures: PMDA-PI = 302 °C; BPDA-PI = 290 °C; BTDA-PI = 276 °C [1]. PMDA confers the highest Tg, exceeding BPDA by 12 °C and BTDA by 26 °C, due to the greater rotational restriction and higher imide density of the pyromellitimide structure [1]. In other diamine systems, PMDA-based polyimides consistently yield Tgs that are 10–30 °C higher than the corresponding BPDA-based analogs [2].

Polyimide thermal properties Glass transition temperature High-temperature polymers

Energy Absorption Advantage over BTDA Aerogels

Polyimide aerogels prepared from PMDA (PI-PMDA) and BTDA (PI-BTDA) under identical synthesis conditions show markedly different mechanical energy absorption capacities. PI-PMDA absorbs 82 ± 4 J/g at a density of 0.68 g/cm³, whereas PI-BTDA absorbs only 47 ± 1 J/g at a density of 0.37 g/cm³ [1]. When normalized for density, the specific energy absorption of PI-PMDA is approximately 74% higher than that of PI-BTDA [1]. Additionally, PI-PMDA maintains a high surface area of up to 435 m²/g and mesoporosity even at higher bulk densities, making it a superior candidate for lightweight impact-resistant structures [1].

Polyimide aerogels Energy absorption Thermal insulation

Dielectric Breakdown Strength vs. BTDA Polyimide

While PMDA confers superior thermal and mechanical rigidity, its higher dielectric constant (PMDA-PI > BTDA-PI > BPDA-PI) and lower electric breakdown strength make it less suitable for certain high-voltage insulation applications [1]. Direct comparison of polyimide films derived from 4,4'-oxydianiline shows that BTDA-PI achieves an electric breakdown strength of 478.90 kV/mm, whereas PMDA-PI reaches only 326.80 kV/mm, a 32% lower value [1]. This quantitative difference informs material selection: PMDA is preferred where maximum thermal endurance is required; BTDA is favored where high dielectric strength is paramount.

Polyimide dielectrics Electrical insulation Breakdown strength

PMDA Application Scenarios


OLED Substrates & Wafer-Level Packaging

PMDA-PDA polyimide films with CTE values of 6.5–8.2 ppm/°C are used as substrates for flexible OLED displays and as dielectric layers in wafer-level packaging where thermal expansion must closely match silicon (CTE ≈ 2.6 ppm/°C) or copper (CTE ≈ 17 ppm/°C) to prevent delamination and stress-induced failure during thermal cycling [1]. The lower CTE variability of PMDA-based films compared to BPDA-based films (26% vs. 319% variation) reduces manufacturing risk and improves yield [1].

Natural Gas Sweetening Membranes

PMDA-based polyimide membranes, exemplified by PMDA-TMDAT, deliver CO2 permeabilities approaching 3400 barrer at CO2/CH4 selectivities of ~14, offering nearly twice the throughput of 6FDA-based analogs at equivalent selectivity [2]. This translates to smaller membrane modules, lower capital expenditure, and reduced footprint for offshore and remote natural gas processing facilities where space and weight are critical constraints [2][3].

Aerospace Composites & Engine Components

PMDA-based polyimides achieve glass transition temperatures up to 400 °C when paired with rigid diamines such as p-DAXBA, and 302 °C with standard ODA [4][5]. These values exceed those of BPDA (290 °C) and BTDA (276 °C) analogs, making PMDA the dianhydride of choice for carbon-fiber-reinforced composites in jet engine casings, missile airframes, and supersonic aircraft skins where sustained exposure to temperatures above 250 °C is routine [4][5].

Impact-Resistant Aerogels for Spacecraft & Ballistics

PMDA-derived polyimide aerogels exhibit specific energy absorption of 82 ± 4 J/g, which is 74% higher than that of BTDA-derived aerogels (47 ± 1 J/g) [6]. Combined with thermal stability up to 400 °C and high surface areas (up to 435 m²/g), these materials are under active investigation for next-generation thermal protection systems in re-entry vehicles, micrometeoroid shielding, and lightweight blast-resistant panels [6].

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